molecular formula C20H20N2O3 B1236462 KF 13218 CAS No. 127654-03-9

KF 13218

Cat. No.: B1236462
CAS No.: 127654-03-9
M. Wt: 336.4 g/mol
InChI Key: QFZVHDITZGTVJH-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,3-cbenzazepin-5(6H)-one, is a selective, potent, and long-lasting thromboxane B2 synthase inhibitor. It has an inhibitory concentration (IC50) value of 5.3±1.3 nanomolar. This compound is notable for its ability to suppress arachidonic acid-triggered thromboxane B2 synthesis in human intact platelets .

Preparation Methods

The synthetic routes and reaction conditions for KF 13218 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving pyridobenzazepinone derivatives. The industrial production methods for this compound are also not widely documented, but it is typically produced in research laboratories for scientific studies .

Chemical Reactions Analysis

KF 13218 primarily undergoes inhibition reactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It inhibits thromboxane B2 production by human and bovine platelet thromboxane synthase with IC50 values of 27±5.8 nanomolar and 36±6.9 nanomolar, respectively. It does not inhibit cyclooxygenase or 5-lipoxygenase up to a dose of 100 micromolar and does not antagonize thromboxane A2/prostaglandin H2 receptors .

Scientific Research Applications

KF 13218 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

KF 13218 exerts its effects by selectively inhibiting thromboxane B2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 to thromboxane B2, a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, this compound effectively reduces the production of thromboxane B2, thereby mitigating its physiological effects. The molecular targets and pathways involved include the thromboxane B2 synthase enzyme and the arachidonic acid pathway .

Comparison with Similar Compounds

KF 13218 is unique in its high selectivity and potency as a thromboxane B2 synthase inhibitor. Similar compounds include:

This compound stands out due to its specific inhibition of thromboxane B2 synthase without affecting other enzymes like cyclooxygenase or 5-lipoxygenase .

Properties

IUPAC Name

(6Z)-6-(6-methyl-5-oxopyrido[4,3-c][1]benzazepin-11-ylidene)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-22-18-9-6-5-8-15(18)14(7-3-2-4-10-19(23)24)17-13-21-12-11-16(17)20(22)25/h5-9,11-13H,2-4,10H2,1H3,(H,23,24)/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZVHDITZGTVJH-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CCCCCC(=O)O)C3=C(C1=O)C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/CCCCC(=O)O)/C3=C(C1=O)C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127654-03-9
Record name KF 13218
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127654039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.